molecular formula C14H11IN2S B8346007 N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

Cat. No.: B8346007
M. Wt: 366.22 g/mol
InChI Key: ZESJSNZMSIZLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C14H11IN2S and its molecular weight is 366.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H11IN2S

Molecular Weight

366.22 g/mol

IUPAC Name

N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C14H11IN2S/c1-9-2-7-12-13(8-9)18-14(17-12)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,17)

InChI Key

ZESJSNZMSIZLKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of N-(4-iodophenyl)-N′-(4-methylphenyl) thiourea (0.62 g, 4.68 mmol) in chloroform (23 mL) was treated with a solution of bromine (2.65 g, 16.59 mmol) in chloroform (1 mL). The reaction mixture was stirred at rt for 5 minutes and then heated at 50° C. for 5 minutes. Then the reaction mixture was allowed to cool, and was treated with sulphurous acid until the orange color disappeared. The reaction mixture was neutralized by treatment with conc. ammonium hydroxide. More chloroform was then added to dissolve the precipitate. The layers was separated, and the organic layer was washed with water and brine, dried over sodium sulfate, filtered and, concentrated to give N-(4-iodophenyl)-6-methyl-1,3-benzothiazol-2-amine (0.6 g, 97%). 1H NMR (400 MHz, DMSO-d6) δ 2.36 (s, 3H), 7.12 (m, 1H), 7.48 (d, 1H), 7.60 (m, 3H), 7.65 (m, 2H), 10.50 (s, 1H).
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0.62 g
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23 mL
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2.65 g
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1 mL
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